potassium;2-(1-hydroxypentyl)benzoate
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Overview
Description
potassium;2-(1-hydroxypentyl)benzoate is a chemical compound with unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-(1-hydroxypentyl)benzoate involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for obtaining the compound in high yield and purity. Industrial production methods may vary, but they typically involve optimized processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: potassium;2-(1-hydroxypentyl)benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
potassium;2-(1-hydroxypentyl)benzoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various reactions. In biology, it may be studied for its effects on biological systems and potential therapeutic uses. In medicine, this compound could be explored for its pharmacological properties and potential as a drug candidate. Industrial applications may include its use in manufacturing processes or as a component in specialized materials.
Mechanism of Action
The mechanism of action of potassium;2-(1-hydroxypentyl)benzoate involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications. The molecular targets and pathways involved may vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds: potassium;2-(1-hydroxypentyl)benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or properties, such as CID 11413929 and CID 11413930.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may confer distinct advantages or applications compared to similar compounds. This comparison helps to understand the compound’s potential and limitations in various contexts.
Conclusion
This compound is a versatile compound with significant potential in scientific research, medicine, and industry Its unique properties and reactivity make it a valuable subject of study and application in various fields
Properties
IUPAC Name |
potassium;2-(1-hydroxypentyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3.K/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMWUQMJSXNCR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C1=CC=CC=C1C(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15KO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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